molecular formula C18H17N3O3S B2376944 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate CAS No. 924018-25-7

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B2376944
CAS No.: 924018-25-7
M. Wt: 355.41
InChI Key: PTNIEWAQUIMFNQ-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a phenyl group, and a cyanocyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Cyanocyclopentyl Moiety: This step involves the reaction of cyclopentanone with cyanamide to form the cyanocyclopentyl group, which is then coupled with the thiazole derivative.

    Final Coupling: The final step involves the coupling of the cyanocyclopentyl-thiazole intermediate with an appropriate ester or acid chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl group.

    Reduction: Reduction reactions can target the carbonyl group and the nitrile group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and phenyl rings.

    Reduction Products: Reduced forms of the carbonyl and nitrile groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate: shares similarities with other thiazole derivatives, such as thiazole-4-carboxylates and thiazole-2-carboxylates.

    Phenylthiazoles: Compounds with a phenyl group attached to a thiazole ring.

    Cyanocyclopentyl Derivatives: Compounds containing a cyanocyclopentyl moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c19-12-18(8-4-5-9-18)21-15(22)10-24-17(23)14-11-25-16(20-14)13-6-2-1-3-7-13/h1-3,6-7,11H,4-5,8-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNIEWAQUIMFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CSC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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